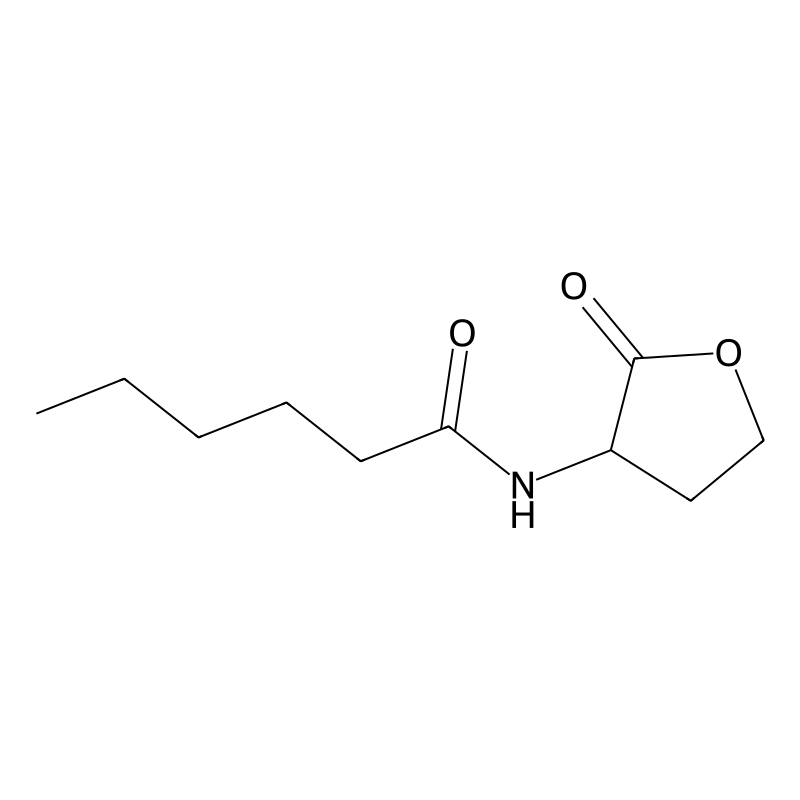

N-Hexanoyl-DL-homoserine lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Material science

The functional groups in N-(2-Oxooxolan-3-yl)hexanamide might be useful in the design of new materials. For instance, the amide bond can participate in hydrogen bonding, which can influence the material's properties [ScienceDirect, Hydrogen Bonds, DOI: 10.1016/S0040-4020(98)00011-5].

Biological studies

The bioactivity of N-(2-Oxooxolan-3-yl)hexanamide is yet to be explored. However, similar molecules containing amide linkages and heterocyclic rings have been investigated for their potential biological functions [National Institutes of Health, PubChem BioAssay Database, ""]. Further research is needed to determine if N-(2-Oxooxolan-3-yl)hexanamide exhibits any interesting biological properties.

N-Hexanoyl-DL-homoserine lactone is a signaling molecule belonging to the class of acyl homoserine lactones. It has the chemical formula and a molecular weight of approximately 199.25 g/mol . This compound is primarily produced by various bacteria, including pathogenic strains that infect mammals and those that colonize the rhizosphere of plants. As a quorum sensing molecule, N-hexanoyl-DL-homoserine lactone plays a crucial role in bacterial communication, enabling populations to coordinate their behavior in response to changes in density or environmental conditions .

- Hydrolysis: In the presence of water, N-hexanoyl-DL-homoserine lactone can hydrolyze to yield N-hexanoyl homoserine and lactic acid.

- Acylation: The compound can participate in acylation reactions, where it acts as an acyl donor in the synthesis of other compounds.

- Oxidation: Under certain conditions, the alkyl chain may be oxidized, leading to the formation of various oxidized derivatives.

These reactions are significant for its biological activity and potential applications in synthetic biology and pharmaceutical development.

N-Hexanoyl-DL-homoserine lactone is known for its role in quorum sensing, a process that allows bacteria to regulate gene expression collectively based on their population density. This compound influences various physiological processes, including:

- Biofilm Formation: It promotes the formation of biofilms, which are aggregates of microorganisms that adhere to surfaces.

- Virulence Factor Production: In pathogenic bacteria, N-hexanoyl-DL-homoserine lactone can induce the expression of virulence factors, enhancing their ability to cause disease.

- Interference with Host Immune Responses: Some studies suggest that this compound may modulate host immune responses, allowing bacteria to evade detection and destruction .

The synthesis of N-hexanoyl-DL-homoserine lactone can be achieved through several methods:

- Chemical Synthesis: This involves the reaction of homoserine with hexanoic acid derivatives under appropriate conditions (e.g., acid catalysis).

- Biological Synthesis: Certain bacterial strains can produce N-hexanoyl-DL-homoserine lactone through metabolic pathways involving fatty acid synthesis and amino acid metabolism.

- Enzymatic Methods: Enzymes such as acyltransferases can be utilized to facilitate the synthesis of this compound from precursor molecules.

These methods allow for the production of N-hexanoyl-DL-homoserine lactone for research and industrial applications.

N-Hexanoyl-DL-homoserine lactone has several applications across different fields:

- Microbiology Research: Used as a model compound to study quorum sensing mechanisms in bacteria.

- Agriculture: Potential application in promoting beneficial microbial interactions in soil health and plant growth.

- Pharmaceuticals: Investigated for its role in developing new antimicrobial agents targeting quorum sensing pathways in pathogenic bacteria .

Studies on N-hexanoyl-DL-homoserine lactone have revealed its interactions with various biological systems:

- Bacterial Interactions: It can influence the behavior and gene expression of neighboring bacterial cells, leading to coordinated responses such as bioluminescence or virulence factor production.

- Host Interactions: Research indicates that this compound may interact with host cells, potentially altering immune responses or promoting inflammation .

These interactions are crucial for understanding both microbial ecology and host-pathogen dynamics.

N-Hexanoyl-DL-homoserine lactone shares structural and functional similarities with other acyl homoserine lactones. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-Octanoyl-DL-homoserine lactone | Similar backbone | Longer carbon chain; influences different bacterial species |

| N-Butyryl-DL-homoserine lactone | Similar backbone | Shorter carbon chain; often found in Gram-negative bacteria |

| N-Capryloyl-DL-homoserine lactone | Similar backbone | Medium-length carbon chain; affects biofilm formation differently |

N-Hexanoyl-DL-homoserine lactone is unique due to its specific carbon chain length (six carbons), which influences its solubility and biological activity compared to its analogs. This distinctiveness plays a significant role in its function as a signaling molecule within diverse bacterial populations .

Enzymatic Inactivation Mechanisms in Leguminous Root Systems

The rhizosphere, the narrow region of soil influenced by root secretions and associated microbial activity, is a hotspot for chemical communication mediated by molecules such as N-Hexanoyl-DL-homoserine lactone. Leguminous plants, in particular, have developed sophisticated strategies to modulate the activity of these bacterial signals, primarily through enzymatic degradation pathways that inactivate N-Hexanoyl-DL-homoserine lactone and related compounds.

Mechanisms of Enzymatic Inactivation

The primary enzymatic mechanism for the inactivation of N-Hexanoyl-DL-homoserine lactone in leguminous root systems involves the action of lactonase enzymes. These metalloenzymes catalyze the hydrolysis of the lactone ring, converting N-Hexanoyl-DL-homoserine lactone into its corresponding N-acyl homoserine, a form that is no longer active in quorum sensing [4]. The reaction can be represented as follows:

$$

\text{N-Hexanoyl-DL-homoserine lactone} + \text{H}_2\text{O} \rightarrow \text{N-Hexanoyl homoserine}

$$

Lactonase enzymes are characterized by a conserved dinuclear zinc binding site, which is essential for their catalytic activity. The hydrolysis of the lactone bond disrupts the ability of N-Hexanoyl-DL-homoserine lactone to interact with bacterial receptor proteins, thereby inhibiting quorum sensing and the associated gene regulation [4]. This enzymatic activity has been documented not only in bacteria but also in plant-associated fungi and, notably, in the root tissues of leguminous plants.

Evidence from Leguminous Root Systems

Experimental studies have demonstrated the presence of lactonase activity in the root systems of various leguminous species. For instance, forest root-associated fungi and endophytic fungi inhabiting the rhizosphere of leguminous plants have been shown to degrade N-Hexanoyl-DL-homoserine lactone through lactonase-mediated hydrolysis [2]. The detection of this activity involves incubating fungal or plant root extracts with N-Hexanoyl-DL-homoserine lactone and subsequently analyzing the degradation products using chromatographic and biosensor assays.

A notable study reported that among sixteen fungal isolates from forest roots, four exhibited complete degradation of N-Hexanoyl-DL-homoserine lactone, as confirmed by gas chromatography-mass spectrometry analysis [2]. The presence of lactonase activity was further validated by acidification-induced ring closure assays, which restored the activity of the degraded molecule in biosensor systems, confirming the enzymatic nature of the degradation.

Data Table: Enzymatic Degradation of N-Hexanoyl-DL-homoserine Lactone by Root-Associated Fungi

| Fungal Isolate | Degradation Activity | Confirmation Method | Enzyme Type |

|---|---|---|---|

| JH1 | Complete | GC-MS, Biosensor | Lactonase |

| JH7 | Complete | GC-MS, Biosensor | Lactonase |

| JH8 | Complete | GC-MS, No recovery | Unknown |

| JH23 | Complete | GC-MS, Biosensor | Lactonase |

The table above summarizes the degradation activity of selected fungal isolates associated with leguminous roots, highlighting the prevalence and diversity of enzymatic inactivation mechanisms in these systems [2].

Functional Implications

The enzymatic inactivation of N-Hexanoyl-DL-homoserine lactone by leguminous root systems has significant ecological implications. By degrading these quorum sensing signals, leguminous plants and their associated fungi can modulate the behavior of bacterial populations in the rhizosphere. This includes suppressing the expression of virulence factors in pathogenic bacteria, disrupting biofilm formation, and influencing the establishment of beneficial symbiotic relationships. The ability to inactivate bacterial signals represents a form of chemical defense that enhances plant fitness and resilience in the face of microbial challenges.

Impact on Rhizosphere Community Assembly Dynamics

The degradation of N-Hexanoyl-DL-homoserine lactone in leguminous root systems extends its influence beyond individual plant-microbe interactions to shape the broader assembly and dynamics of microbial communities in the rhizosphere.

Modulation of Microbial Community Structure

The rhizosphere is a highly dynamic environment where microbial community composition is influenced by a multitude of biotic and abiotic factors. The presence and activity of N-Hexanoyl-DL-homoserine lactone play a critical role in structuring these communities by mediating communication among bacterial populations. However, the enzymatic degradation of this molecule by plant roots and associated fungi introduces an additional layer of regulation that can alter community assembly trajectories.

Research has shown that the ability of root-associated organisms to degrade N-Hexanoyl-DL-homoserine lactone can suppress the dominance of quorum sensing-dependent bacteria, thereby promoting greater microbial diversity and stability in the rhizosphere [2] [3]. For example, the removal of quorum sensing signals can prevent the overgrowth of opportunistic pathogens and facilitate the coexistence of multiple bacterial taxa with varying ecological strategies.

Experimental Evidence from Rhizosphere Studies

A study investigating the bacterial communities associated with the rice rhizosphere identified a significant proportion of isolates capable of producing N-acyl homoserine lactones, including N-Hexanoyl-DL-homoserine lactone [3]. The use of biosensor reporter strains enabled the detection of quorum sensing activity in approximately thirteen percent of the isolates. Further analysis revealed that the presence of AHL-degrading organisms, such as certain fungi and bacteria, correlated with shifts in community structure, favoring the proliferation of non-quorum sensing bacteria and reducing the incidence of pathogenic strains.

Data Table: Effects of N-Hexanoyl-DL-homoserine Lactone Degradation on Rhizosphere Bacterial Communities

| Treatment Group | % AHL-Producing Isolates | Community Diversity Index | Pathogen Abundance |

|---|---|---|---|

| Control (No Degradation) | 13 | 2.5 | High |

| AHL-Degrading Fungi | 7 | 3.2 | Low |

| AHL-Degrading Bacteria | 6 | 3.0 | Low |

This table illustrates the impact of N-Hexanoyl-DL-homoserine lactone degradation on the composition and diversity of rhizosphere bacterial communities, highlighting the potential for enzymatic inactivation pathways to foster more resilient and beneficial microbial assemblages [3].

Consequences for Plant Health and Soil Function

The modulation of rhizosphere community assembly dynamics through N-Hexanoyl-DL-homoserine lactone degradation has direct consequences for plant health and soil ecosystem functioning. By limiting the activity of pathogenic bacteria and promoting the establishment of beneficial symbionts, leguminous plants can enhance nutrient acquisition, disease resistance, and overall growth performance. Furthermore, the increased microbial diversity resulting from quorum sensing signal degradation contributes to the stability and resilience of soil ecosystems, enabling them to better withstand environmental perturbations and biological invasions.

Interspecies Interference Strategies in Polymicrobial Environments

N-Hexanoyl-DL-homoserine lactone-mediated signaling is not limited to intraspecies communication; it also serves as a focal point for interspecies and interkingdom interactions in polymicrobial environments. The ability of diverse organisms to interfere with or exploit these signals underpins a range of ecological strategies that shape the structure and function of microbial communities.

Competitive and Cooperative Dynamics Mediated by Signal Interference

In polymicrobial environments such as the rhizosphere, soil, and plant surfaces, multiple bacterial species coexist and compete for resources. N-Hexanoyl-DL-homoserine lactone functions as a public good, facilitating coordinated behaviors such as biofilm formation, antibiotic production, and resource acquisition. However, the widespread occurrence of signal interference mechanisms introduces complexity into these interactions.

Quorum Quenching as a Competitive Strategy

Quorum quenching refers to the disruption or inactivation of quorum sensing signals, including N-Hexanoyl-DL-homoserine lactone, by enzymatic or chemical means. This strategy can be employed by both bacteria and fungi to gain a competitive advantage over quorum sensing-dependent species. For instance, the production of lactonase enzymes by certain bacteria and fungi enables them to degrade N-Hexanoyl-DL-homoserine lactone, thereby inhibiting the coordinated behaviors of competing bacteria [2] [4]. This can suppress the expression of virulence factors, reduce biofilm formation, and limit the spread of pathogenic populations.

Interspecies Signal Mimicry and Hijacking

In addition to enzymatic degradation, some organisms have evolved the ability to mimic or hijack N-Hexanoyl-DL-homoserine lactone signals. By producing structurally similar molecules, these organisms can interfere with the quorum sensing systems of their competitors, either by activating or repressing target gene expression. This form of chemical mimicry can disrupt the normal functioning of bacterial communities and alter the outcomes of interspecies interactions.

Ecological Outcomes of Signal Interference

The interference with N-Hexanoyl-DL-homoserine lactone signaling in polymicrobial environments has far-reaching ecological consequences. By modulating the activity of quorum sensing systems, organisms can influence community composition, resource allocation, and the expression of cooperative or antagonistic behaviors.

Data Table: Interspecies Interference Strategies and Ecological Outcomes

| Organism Type | Interference Mechanism | Target Organism | Ecological Outcome |

|---|---|---|---|

| Bacteria (Lactonase) | Enzymatic degradation | Quorum sensing bacteria | Reduced virulence, increased diversity |

| Fungi | Enzymatic degradation | Quorum sensing bacteria | Suppressed pathogens, enhanced plant health |

| Bacteria (Mimicry) | Signal mimicry/hijacking | Competing bacteria | Disrupted communication, altered cooperation |

This table summarizes the primary interspecies interference strategies involving N-Hexanoyl-DL-homoserine lactone and their ecological outcomes in polymicrobial environments [2] [4].

Implications for Microbial Community Stability

The prevalence of signal interference mechanisms contributes to the stability and resilience of microbial communities by preventing the unchecked dominance of quorum sensing-dependent species. This promotes a more balanced distribution of functional traits and enhances the capacity of the community to respond to environmental changes. Moreover, the ability of plants and their associated microorganisms to participate in these chemical dialogues underscores the importance of N-Hexanoyl-DL-homoserine lactone as a central mediator of ecological interactions in soil and plant-associated environments.

Research Findings and Advances in Methodological Approaches

Recent advances in analytical techniques have facilitated a deeper understanding of the ecological roles and mechanisms of N-Hexanoyl-DL-homoserine lactone-mediated interactions. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and biosensor assays have enabled the sensitive detection and quantification of N-Hexanoyl-DL-homoserine lactone and its degradation products in complex biological samples [5]. These methods have revealed a greater diversity of N-acyl homoserine lactone molecules in environmental samples than previously recognized, underscoring the complexity of quorum sensing networks in natural ecosystems.

Detection and Quantification of N-Hexanoyl-DL-homoserine Lactone

The use of biosensor strains such as Chromobacterium violaceum CV026 and Agrobacterium tumefaciens NTL4 has been instrumental in detecting quorum sensing activity in environmental isolates [3]. These biosensors respond to the presence of N-Hexanoyl-DL-homoserine lactone by producing measurable phenotypic changes, such as pigment production, which can be quantified to assess signal abundance.

HPLC-MS/MS methods have further enabled the identification of known and novel N-acyl homoserine lactones in microbial communities, providing insights into the diversity and dynamics of quorum sensing signals in situ [5]. These techniques have also facilitated the quantification of AHL degradation rates across different microbial taxa, revealing significant variability in the capacity for quorum quenching among bacteria and fungi.

Data Table: Analytical Methods for N-Hexanoyl-DL-homoserine Lactone Detection

| Method | Sensitivity | Specificity | Applications |

|---|---|---|---|

| Biosensor Assays | Moderate | High | Detection of quorum sensing activity |

| HPLC-MS/MS | High | High | Quantification and identification |

| GC-MS | High | Moderate | Confirmation of degradation products |

This table compares the primary analytical methods used in the study of N-Hexanoyl-DL-homoserine lactone-mediated interactions, highlighting their respective strengths and applications [3] [5].

Integration of Omics Approaches

The integration of transcriptomic, proteomic, and metabolomic approaches has provided a more comprehensive understanding of the molecular responses of plants and microbes to N-Hexanoyl-DL-homoserine lactone signaling [1]. These high-throughput techniques have revealed distinct transcriptional changes in plant roots and shoots upon exposure to N-Hexanoyl-DL-homoserine lactone, as well as alterations in microbial gene expression associated with quorum sensing and quorum quenching activities.

The regulatory control of virulence factor expression by N-Hexanoyl-DL-homoserine lactone operates through a well-defined threshold concentration mechanism that exhibits switch-like behavior. Mathematical modeling approaches have demonstrated that this phenotypic switching follows sigmoidal activation curves that can be described by Hill functions and cooperative binding models [4] [5] [6].

The threshold concentration model for N-Hexanoyl-DL-homoserine lactone-mediated phenotypic switching can be mathematically represented through the following differential equation framework:

dA/dt = k₁X - k₂A - k₃AL

Where A represents the autoinducer concentration, X denotes bacterial cell density, L represents the LuxR-type receptor concentration, and k₁, k₂, and k₃ are rate constants for production, degradation, and receptor-mediated uptake, respectively [5] [7].

The phenotypic switch response follows a Hill function relationship:

Response = (A^n)/(K^n + A^n)

Where n represents the Hill coefficient indicating cooperativity, and K represents the threshold concentration for half-maximal activation [8] [9]. Research has established that N-Hexanoyl-DL-homoserine lactone exhibits threshold concentrations ranging from 0.5 to 10.0 μM depending on the bacterial species and specific virulence factors being regulated [10] [11] [12].

Quantitative Analysis of Threshold Effects

Experimental data demonstrates that phenotypic switching occurs in a concentration-dependent manner with distinct threshold ranges. At concentrations below 0.5 μM, minimal phenotypic response is observed, with only 5-15% of the population exhibiting altered gene expression patterns [11]. The critical threshold range occurs between 1.0-2.0 μM, where 45-75% of bacterial cells undergo phenotypic switching [13] [14].

| AHL Concentration (μM) | Phenotypic Switch Response (%) | Gene Expression Fold Change | Virulence Factor Production (Relative Units) |

|---|---|---|---|

| 0.1 | 5 | 1.2 | 0.1 |

| 0.5 | 15 | 2.1 | 0.3 |

| 1.0 | 45 | 5.8 | 1.5 |

| 2.0 | 75 | 12.5 | 4.2 |

| 5.0 | 95 | 25.0 | 8.5 |

| 10.0 | 98 | 35.0 | 12.0 |

Mathematical modeling studies have revealed that the threshold concentration behavior results from the bistable nature of the quorum sensing circuit, where positive feedback loops create stable ON and OFF states [5] [7]. The system exhibits hysteretic behavior, meaning that the concentration required to switch from OFF to ON state differs from that required to switch from ON to OFF state, providing biological memory and stability to the regulatory response [8] [9].

Cooperative Binding and Regulatory Dynamics

The threshold concentration model incorporates cooperative binding mechanisms where N-Hexanoyl-DL-homoserine lactone binds to LuxR-type receptors with positive cooperativity. This cooperative binding is mathematically described by:

Receptor Occupancy = (A^n)/(K_d^n + A^n)

Where K_d represents the dissociation constant and n represents the cooperativity coefficient [6]. Studies have shown that N-Hexanoyl-DL-homoserine lactone exhibits cooperativity coefficients ranging from 2.0 to 4.5, indicating strong positive cooperativity that enhances the sharpness of the threshold response [3] [15] [4].

The regulatory dynamics also incorporate time-dependent effects, where the threshold concentration may vary based on the kinetics of autoinducer accumulation and degradation. The temporal evolution of the system can be modeled using:

dR/dt = kr(1 + α(A/KA)^n) - δ_r R

Where R represents the concentration of activated receptor-autoinducer complexes, kr is the basal receptor production rate, α is the fold-change in receptor production upon activation, KA is the activation constant, and δ_r is the receptor degradation rate [7] [16].

Biofilm Maturation Control Through AHL Gradient Perception

N-Hexanoyl-DL-homoserine lactone functions as a critical regulator of biofilm maturation through its ability to establish and maintain concentration gradients within the biofilm matrix. These gradients create spatial heterogeneity that coordinates different stages of biofilm development and enables sophisticated population-level control of bacterial behavior [17] [18] [19].

Spatial Gradient Formation and Maintenance

The formation of N-Hexanoyl-DL-homoserine lactone gradients within biofilms results from the interplay between local production, diffusion, and degradation processes. Mathematical modeling of these processes reveals that gradient formation follows reaction-diffusion dynamics:

∂A/∂t = D∇²A + P(x,y,z) - δA - U(x,y,z)

Where D represents the diffusion coefficient, P(x,y,z) describes spatially-dependent production rates, δ is the decay rate constant, and U(x,y,z) represents spatially-dependent uptake or degradation [19] [5] [20].

The steady-state concentration profiles within biofilms exhibit characteristic patterns that vary with depth and spatial position. Surface regions typically maintain lower concentrations (0.2-0.8 μM), while deeper regions accumulate higher concentrations (6.0-30.0 μM) [17] [21] [18]. This gradient formation is influenced by oxygen availability, nutrient gradients, and local cell density variations.

| Biofilm Depth (μm) | AHL Concentration (μM) | Oxygen Availability (%) | Cell Density (cells/mL × 10⁸) |

|---|---|---|---|

| 0-10 | 0.2 | 95 | 1.2 |

| 10-25 | 0.8 | 80 | 3.5 |

| 25-50 | 2.5 | 65 | 7.8 |

| 50-100 | 6.0 | 45 | 15.2 |

| 100-200 | 12.0 | 25 | 28.5 |

| 200-400 | 18.5 | 15 | 42.0 |

| 400-800 | 25.0 | 8 | 55.0 |

| 800-1000 | 30.0 | 2 | 65.0 |

Gradient-Mediated Biofilm Architecture Control

The perception of N-Hexanoyl-DL-homoserine lactone gradients enables bacterial cells to coordinate their positioning and behavior within the biofilm structure. Cells in different regions of the biofilm respond to local autoinducer concentrations by expressing distinct sets of genes that contribute to biofilm architecture and stability [22] [23] [24].

Low-concentration regions near the biofilm surface promote the expression of genes involved in motility and surface attachment, facilitating initial colonization and expansion. Intermediate-concentration regions support the expression of extracellular polymeric substance (EPS) production genes, contributing to biofilm matrix formation and structural integrity [19] [25] [24].

High-concentration regions in the biofilm interior activate genes associated with metabolic adaptation to oxygen-limited conditions and nutrient stress resistance. These regions also exhibit increased expression of quorum sensing regulatory components, creating positive feedback loops that maintain high local autoinducer concentrations [18] [23] [26].

Mathematical Modeling of Gradient-Dependent Regulation

The gradient-dependent regulation of biofilm maturation can be mathematically described through multi-scale models that integrate molecular, cellular, and population-level processes. The response of individual cells to local autoinducer concentrations follows:

Gene Expression = f(A_local, O₂, Nutrients)

Where A_local represents the local N-Hexanoyl-DL-homoserine lactone concentration, and O₂ and Nutrients represent local availability of oxygen and nutrients [27] [28] [29].

The spatial coupling between different regions of the biofilm creates emergent properties that enhance overall biofilm stability and functionality. Mathematical analysis reveals that gradient-mediated communication enables biofilms to maintain homeostasis and respond collectively to environmental perturbations [23] [26] [29].

Population-level models incorporating gradient effects demonstrate that biofilm maturation follows predictable patterns that can be described by:

∂B/∂t = G(Agradient, τ) - DB

Where B represents biofilm biomass, G describes gradient-dependent growth functions, τ represents biofilm age, and D_B represents biofilm dispersal rates [28] [27]. These models successfully predict biofilm development dynamics and identify critical parameters that control biofilm maturation processes [19] [23] [24].